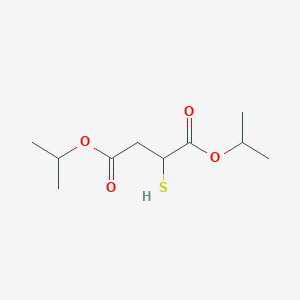

Diisopropyl thiomalate

Description

Structure

3D Structure

Properties

CAS No. |

63979-80-6 |

|---|---|

Molecular Formula |

C10H18O4S |

Molecular Weight |

234.31 g/mol |

IUPAC Name |

dipropan-2-yl 2-sulfanylbutanedioate |

InChI |

InChI=1S/C10H18O4S/c1-6(2)13-9(11)5-8(15)10(12)14-7(3)4/h6-8,15H,5H2,1-4H3 |

InChI Key |

SBVKAWKHZQJWKU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)CC(C(=O)OC(C)C)S |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Diisopropyl Thiomalate and Its Derivatives

Esterification Pathways for Thiomalic Acid Derivatives

The synthesis of thiomalate esters, including diisopropyl thiomalate, can be achieved through several esterification methodologies. These range from the direct reaction of thiomalic acid with the corresponding alcohol to more complex, multi-step sequences starting from different precursors.

Direct Esterification Approaches

Direct esterification involves the reaction of thiomalic acid's two carboxylic acid groups with an alcohol, in this case, isopropanol (B130326), typically in the presence of an acid catalyst to form the diester. Thiomalic acid, also known as mercaptosuccinic acid, is a dicarboxylic acid that contains a thiol functional group. smolecule.comwikipedia.orgottokemi.com The general reaction is analogous to the well-established Fischer esterification.

While this method is straightforward, the choice of alcohol can influence reaction conditions and efficiency. For instance, mercaptosuccinic acid is used in the preparation of its diethyl ester through reaction with ethanol. ottokemi.comrxchemicals.comncats.io However, some research indicates that isopropyl alcohol can act as a selective deacetylating agent with a comparatively lower tendency to directly esterify carboxylic acid groups under certain conditions, suggesting that specific catalysts or more forcing conditions might be necessary to achieve high yields of diisopropyl thiomalate via this route. google.com

| Reactant Alcohol | Catalyst/Conditions | Product | Reference |

| Ethanol | Acid Catalyst | Mercaptosuccinic acid diethyl ester | smolecule.comrxchemicals.com |

| n-Butanol | Acid Catalyst (e.g., HCl) | Dibutyl thiomalate | google.com |

| Isopropanol | Acid Catalyst | Diisopropyl thiomalate | Inferred |

Transesterification Processes

Transesterification is a process where the organic group of an ester is exchanged with the organic group of an alcohol. wikipedia.org It is a key industrial process for the synthesis of polyesters. lscollege.ac.in This method can be applied to synthesize diisopropyl thiomalate by reacting a more common thiomalate ester, such as dimethyl or diethyl thiomalate, with an excess of isopropanol.

The reaction is typically catalyzed by either an acid or a base. wikipedia.orglscollege.ac.in Strong acids catalyze the reaction by protonating the carbonyl group, making it more electrophilic, while bases work by deprotonating the alcohol, rendering it more nucleophilic. wikipedia.orglscollege.ac.in To drive the reaction to completion, the lower-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol) is often removed from the reaction mixture by distillation, shifting the equilibrium towards the desired diisopropyl ester product. wikipedia.orglscollege.ac.in This technique is particularly useful for creating esters with larger alkoxy groups from simpler methyl or ethyl esters. lscollege.ac.in Enzymatic catalysis, often employing lipases, also presents a viable, green chemistry approach for transesterification reactions. wikipedia.orgmdpi.comresearchgate.net

Alternative Synthetic Routes Utilizing Thiol and Carboxylic Acid Functionalities

An alternative and economically practical process for producing thiomalic acid esters avoids the isolation of thiomalic acid itself. google.com This method begins with more readily available starting materials like esters of maleic acid. google.com In one patented process, an ester of maleic acid is reacted with hydrogen sulfide (B99878) and acetic anhydride. google.com This initial step forms an S-acetylthiosuccinic ester. Subsequent hydrolysis of this intermediate, for example with aqueous ammonium (B1175870) hydroxide (B78521), yields the desired thiomalic acid ester, which can then be purified by distillation. google.com This pathway offers the potential for nearly quantitative yields and avoids issues related to the solubility and purification of thiomalic acid. google.com

Derivatization Strategies of Diisopropyl Thiomalate

Once diisopropyl thiomalate is synthesized, its thiol (-SH) group provides a reactive handle for further molecular modification. The nucleophilicity of the sulfur atom is significantly greater than that of oxygen, enabling a range of selective reactions at this site. shrirajaramchemicalsindia.co.in

Modification at the Thiol Group

The thiol group is chemically the most active functional group in many biological molecules and is involved in numerous biochemical processes. scialert.net Its high reactivity allows for specific derivatization. nih.gov Reagents containing functional groups like N-substituted maleimides or active halogens are known to react selectively with thiols. nih.govresearchgate.net

A primary derivatization strategy for the thiol group in diisopropyl thiomalate is the formation of a thioether (R-S-R') linkage. Thioethers are important structures in pharmaceuticals and organic synthesis. mdpi.com Several methods exist for this transformation.

One of the most common methods is an adaptation of the Williamson ether synthesis, which involves reacting the thiolate anion (formed by deprotonating the thiol with a base) with an alkyl halide in a nucleophilic substitution reaction. shrirajaramchemicalsindia.co.ingoogle.com

Another significant approach is the dehydrative thioetherification, which involves the direct reaction of a thiol with an alcohol in the presence of a catalyst, releasing water as the only byproduct. chemrevlett.com This method is considered atom-economical. Various metal catalysts, including those based on zinc and palladium, have been developed to facilitate this reaction under milder conditions than traditional acid catalysis. google.comchemrevlett.com For example, zinc iodide (ZnI2) has been shown to effectively catalyze the reaction between various thiols and benzylic alcohols. chemrevlett.com

| Reaction Type | Reagents | Catalyst | Byproduct | Reference |

| Nucleophilic Substitution | Alkyl Halide, Base | None | Halide Salt | shrirajaramchemicalsindia.co.ingoogle.com |

| Dehydrative Coupling | Alcohol | Lewis Acid (e.g., ZnI2) | Water | google.comchemrevlett.com |

| Dehydrative Coupling | sec-Phenethyl alcohol | [{(R,R)- diop}PdCl2]/AgOTf | Water | chemrevlett.com |

| Reaction with Epoxide | Epoxide | Zinc Chloride | None (forms β-hydroxy thioether) | google.com |

Disulfide Linkage Formation

The thiol group of diisopropyl thiomalate can undergo oxidation to form a disulfide-linked dimer. This reaction is a common transformation for thiols, leading to the creation of a disulfide bridge (S-S). The formation of disulfide bonds can proceed through either a radical or a nucleophilic mechanism. nih.gov The process often requires an initial deprotonation of the thiol to form the more reactive thiolate anion (RS⁻), which is a key species in nucleophilic pathways. nih.govnih.gov

The oxidation can be achieved using a variety of oxidizing agents or conditions. For instance, exposure to molecular oxygen can facilitate the reaction, which is often dependent on the pH of the environment. nih.gov In a broader context, such as in the synthesis of polymers or peptides, disulfide linkages are crucial for creating cross-linked materials or defining the tertiary structure of molecules. nih.govarkat-usa.org In the case of diisopropyl thiomalate, this dimerization would result in the formation of tetra-isopropyl 2,2'-disulfanediylbis(succinate). The stability of the resulting disulfide bond is a key characteristic, though it can be cleaved by reducing agents, regenerating the original thiol groups.

Sulfonium (B1226848) Salt Generation

The sulfur atom in diisopropyl thiomalate is nucleophilic and can react with electrophiles to generate sulfonium salts. nih.govresearchgate.net Sulfonium salts are characterized by a positively charged sulfur atom with three organic substituents and are recognized as versatile reagents in organic synthesis due to their electron-deficient nature. goettingen-research-online.denih.gov

The generation of a sulfonium salt from diisopropyl thiomalate typically involves the reaction of its thiol group with an alkylating or arylating agent, such as an alkyl halide (e.g., methyl iodide) or an aryl sulfonium salt precursor. chim.itnih.gov This reaction is a nucleophilic substitution where the sulfur atom acts as the nucleophile. The resulting sulfonium salt is a stable, often crystalline, compound. chim.it The formation of sulfonium salts can also be achieved through electrochemical methods, which offer a sustainable alternative to chemical redox agents by using electric current to drive the reaction. goettingen-research-online.de These salts can then serve as precursors for the generation of radicals or participate in a variety of cross-coupling reactions. nih.govnih.gov

Modifications at the Ester Linkages

The two isopropyl ester groups of diisopropyl thiomalate are key sites for chemical modification, allowing for the synthesis of different esters, carboxylic acids, and amides.

Hydrolysis and Re-esterification Studies

The ester linkages in diisopropyl thiomalate can be cleaved through hydrolysis or altered via re-esterification (transesterification).

Hydrolysis is the process of cleaving an ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either an acid or a base. mdpi.com In the case of diisopropyl thiomalate, complete hydrolysis would yield thiomalic acid and isopropanol. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. wikipedia.orgmasterorganicchemistry.com Base-catalyzed hydrolysis, or saponification, involves the attack of a hydroxide ion on the carbonyl carbon. A patent describes a process for obtaining thiomalic acid through the hydrolysis of its dimethyl ester under mild alkaline conditions. google.com

Re-esterification , also known as transesterification, is the process of exchanging the alkoxy group of an ester with that of another alcohol. wikipedia.orgmasterorganicchemistry.com This reaction allows for the conversion of diisopropyl thiomalate into other thiomalate esters (e.g., dimethyl, diethyl). Like hydrolysis, transesterification can be acid- or base-catalyzed. wikipedia.org The reaction equilibrium can be shifted towards the desired product by using a large excess of the new alcohol or by removing the alcohol produced (in this case, isopropanol) from the reaction mixture, for example, by distillation. wikipedia.org This method is widely applied in the synthesis of polyesters. wikipedia.org

| Reaction Type | Reagents | Products |

| Hydrolysis | Water, Acid/Base Catalyst | Thiomalic acid, Isopropanol |

| Re-esterification | Alcohol (R'OH), Acid/Base Catalyst | Dialkyl thiomalate (R' ester), Isopropanol |

Amidation Reactions

The ester groups of diisopropyl thiomalate can be converted into amide groups through reaction with amines. This amidation reaction involves the nucleophilic attack of a primary or secondary amine on the ester's carbonyl carbon, leading to the displacement of the isopropoxy group and the formation of an amide bond. The reaction typically requires elevated temperatures or the use of a catalyst to proceed efficiently.

Depending on the stoichiometry of the reactants, either one or both of the isopropyl ester groups can be converted to amide functionalities. This allows for the synthesis of mono-amido or di-amido derivatives of thiomalic acid. For example, reaction with two equivalents of an amine (RNH₂) would yield the corresponding N,N'-dialkyl thiomalamide. The resulting amides often exhibit different chemical and physical properties compared to the parent ester.

Functionalization of the Carbon Skeleton

Beyond modifications at the sulfur and ester groups, the four-carbon backbone of diisopropyl thiomalate offers opportunities for further functionalization. rsc.orgmdpi.com The introduction of new functional groups onto the carbon skeleton can lead to novel derivatives with unique properties. nih.govnih.govrsc.org

One potential strategy involves the generation of an enolate at the carbon atom alpha to one of the carbonyl groups. This can be achieved using a suitable base. The resulting enolate is a potent nucleophile that can react with various electrophiles, such as alkyl halides, to introduce new carbon-carbon bonds. This approach could be used to synthesize alkyl-substituted derivatives of diisopropyl thiomalate.

Another approach to modifying the carbon skeleton involves reactions that proceed via radical intermediates. For example, hydrogen atom transfer (HAT) photocatalysis is a powerful method for the selective functionalization of C-H bonds, even in complex molecules. nih.gov While specific studies on diisopropyl thiomalate are limited, the principles of HAT catalysis suggest that it could potentially be applied to introduce functional groups at specific positions on the carbon backbone under mild conditions. nih.gov

Green Chemistry Principles in Diisopropyl Thiomalate Synthesis

The principles of green chemistry are increasingly important in guiding the development of synthetic methodologies to be more environmentally benign and sustainable. rsc.orgnih.govresearchgate.net These principles focus on maximizing efficiency and minimizing waste and toxicity. mlsu.ac.in

When applied to the synthesis of diisopropyl thiomalate, green chemistry principles would advocate for several considerations:

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. mlsu.ac.in Addition reactions are generally preferred over substitution or elimination reactions, which generate by-products.

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are required in smaller amounts and can be recycled, reducing waste. researchgate.netmlsu.ac.in For instance, developing catalytic methods for esterification or transesterification that avoid the use of large quantities of acid or base would be a greener approach.

Safer Solvents and Auxiliaries : The use of hazardous solvents should be minimized or replaced with greener alternatives such as water, supercritical fluids, or ionic liquids. mlsu.ac.inpro-metrics.org

Design for Energy Efficiency : Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. mlsu.ac.in The use of catalysis can help lower the energy requirements of reactions. researchgate.net

Use of Renewable Feedstocks : A long-term goal of green chemistry is to utilize renewable raw materials instead of depleting fossil fuels. mlsu.ac.in Exploring biosynthetic routes or starting from bio-based precursors for the synthesis of thiomalic acid and isopropanol would align with this principle.

An example of a process with green chemistry considerations is a patented method for producing thiomalic acid esters that aims for high yields while avoiding the formation of disulfide by-products and allowing for the recycling of reagents, which presents economic and environmental advantages. google.com

Diisopropyl Thiomalate in Coordination Chemistry and Organometallic Catalysis

Ligand Design Principles for Thiomalate Systems

The design of ligands is a cornerstone of modern coordination chemistry and catalysis, as the ligand framework dictates the steric and electronic properties of the resulting metal complex, and thus its reactivity. scienceasia.orgsemanticscholar.org For thiomalate-based systems like diisopropyl thiomalate, the design principles revolve around the interplay between the inherent coordination preferences of the thiomalate core and the influence of the ester substituents.

Thiomalic acid and its derivatives are versatile ligands capable of coordinating to metal centers through various modes. The primary coordination site is the soft thiol sulfur atom, which shows a high affinity for soft metal ions. semanticscholar.org Additionally, the carboxylate groups (or in this case, the carbonyl oxygen atoms of the isopropyl esters) can participate in coordination, leading to chelation.

Potential chelation modes for the thiomalate ligand include:

Monodentate S-coordination: The ligand binds to the metal center solely through the sulfur atom. This is common for metals that have a strong preference for soft donors.

Bidentate (S, O)-chelation: The ligand forms a chelate ring by coordinating through the sulfur atom and one of the carbonyl oxygen atoms. This can lead to the formation of five- or six-membered chelate rings, depending on which carbonyl group is involved. The stereochemistry of the chiral center in thiomalate can influence the preferred conformation of these chelate rings.

Bridging coordination: The thiolate sulfur can bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. Gold(I) thiomalate, for instance, is known to form polymeric structures. semanticscholar.org

The stereochemistry of the thiomalate ligand, which possesses a chiral carbon, can impart chirality to the resulting metal complexes. This is of particular interest in asymmetric catalysis, where the stereochemical environment around the metal center can direct the enantioselectivity of a reaction. The conformation of the chelate rings formed by thiomalate ligands is influenced by the absolute configuration of the chiral center.

The presence of the diisopropyl ester groups in diisopropyl thiomalate significantly impacts its properties as a ligand compared to the parent thiomalic acid.

Steric Effects: The bulky diisopropyl groups introduce considerable steric hindrance around the coordination sphere. This steric bulk can:

Limit the coordination number of the metal center: The space occupied by the isopropyl groups can prevent other ligands from approaching the metal, favoring complexes with lower coordination numbers. Studies on sterically encumbered ligands, such as those with diisopropylphenyl groups, have shown that they can effectively control the extent of ligation. acs.org

Influence the geometry of the complex: The steric repulsion between the diisopropyl groups and other ligands can enforce specific geometries, such as distorted tetrahedral or square planar arrangements.

Create a specific pocket around the metal's active site: In catalysis, this can lead to shape-selective reactions where only substrates of a certain size and shape can access the catalytic center. researchgate.net

Electronic Effects: The isopropyl groups are electron-donating through an inductive effect. This can:

Increase the electron density on the donor atoms: The inductive effect of the alkyl groups can enhance the electron-donating ability of the carbonyl oxygen atoms.

Modulate the redox potential of the metal center: By influencing the electron density at the metal, the ligand can make the metal center more or less susceptible to oxidation or reduction. utep.edu

The combination of these steric and electronic effects allows for the fine-tuning of the reactivity and selectivity of the resulting metal complexes. researchgate.net

Coordination Complexes of Diisopropyl Thiomalate

While the synthesis of metal complexes specifically with diisopropyl thiomalate is not widely reported, general methods for the preparation of metal-thiolate complexes can be applied.

The synthesis of metal complexes with diisopropyl thiomalate would typically involve the reaction of a suitable metal precursor with the ligand in an appropriate solvent. The thiol proton is acidic and can be deprotonated by a base or by the metal precursor itself to form the thiolate complex.

A general synthetic route could be:

M-X + n(i-PrOOC)CH(SH)CH₂(COO-i-Pr) → [M{(i-PrOOC)CH(S)CH₂(COO-i-Pr)}n] + HX

Where M is a metal ion and X is a leaving group (e.g., halide, acetate).

Characterization of the resulting complexes would employ a range of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal. A shift in the C=O stretching frequency compared to the free ligand would indicate coordination of the carbonyl group. The disappearance of the S-H stretching vibration would confirm deprotonation and formation of the metal-thiolate bond. scienceasia.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to characterize the structure of the complex in solution. Changes in the chemical shifts of the protons and carbons near the coordinating atoms would provide evidence of complexation.

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complex.

X-ray Crystallography: To determine the solid-state structure of the complex, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. rsc.orgresearchgate.net

Elemental Analysis: To determine the empirical formula of the complex. researchgate.netsysrevpharm.org

Below is a table summarizing the expected characterization data for a hypothetical metal-diisopropyl thiomalate complex.

| Technique | Expected Observations for [M(diisopropyl thiomalate)n] |

| IR Spectroscopy | Disappearance of ν(S-H) band; Shift in ν(C=O) band upon coordination. |

| ¹H NMR Spectroscopy | Shift in the chemical shifts of protons adjacent to the S and C=O groups. |

| ¹³C NMR Spectroscopy | Shift in the chemical shifts of the carbonyl and α-carbon atoms. |

| X-ray Crystallography | Determination of coordination number, geometry, and bond lengths (M-S, M-O). |

| Elemental Analysis | Confirmation of the M:L stoichiometry. |

The electronic structure and bonding in metal-diisopropyl thiomalate complexes would be governed by the nature of the metal ion and the coordination environment. The interaction between the soft thiol donor and a soft metal ion (e.g., Ag(I), Au(I), Hg(II)) would have a significant covalent character. The bonding with the harder carbonyl oxygen donors would be more electrostatic in nature, particularly with harder metal ions.

Computational methods, such as Density Functional Theory (DFT), could be employed to gain a deeper understanding of the electronic structure. utep.edumdpi.com DFT calculations can provide information on:

Molecular orbital energies and compositions: To understand the nature of the metal-ligand bonds.

Charge distribution: To assess the electronic effects of the diisopropyl groups.

Bonding energies: To evaluate the strength of the coordination bonds.

The steric bulk of the diisopropyl groups would likely lead to longer metal-ligand bond lengths compared to less hindered analogues, which can also influence the electronic properties of the complex.

The redox behavior of metal complexes is a critical aspect of their application in catalysis and other areas. osti.govnih.gov The diisopropyl thiomalate ligand can influence the redox properties of a metal center in several ways:

Ligand-based redox activity: The thiol group can undergo oxidation to form a disulfide bond, a process that can be reversible.

Modulation of metal-centered redox potentials: The electron-donating nature of the ligand can stabilize higher oxidation states of the metal, thereby shifting the redox potentials. The specific coordination mode and geometry will also play a significant role. utep.edu

Cyclic voltammetry would be a key technique to study the redox behavior of these complexes. This technique can be used to determine the formal reduction potentials and to assess the reversibility of the redox processes. The data obtained from such studies are crucial for designing catalysts for redox-based transformations.

The table below summarizes the potential redox behavior of a hypothetical metal-diisopropyl thiomalate complex.

| Redox Process | Description | Influencing Factors |

| Metal-centered | Mⁿ⁺ + e⁻ ⇌ M⁽ⁿ⁻¹⁾⁺ | Nature of the metal, coordination geometry, electronic effects of the ligand. |

| Ligand-centered | 2 R-S⁻ → R-S-S-R + 2e⁻ | Nature of the metal, presence of oxidizing agents. |

Diisopropyl Thiomalate in Organometallic Chemistry

Formation of Metal-Carbon Bonds Involving Thiomalate Fragments

There is no available research on the formation of metal-carbon bonds specifically involving fragments derived from diisopropyl thiomalate.

Reactivity of Diisopropyl Thiomalate in Organometallic Transformations

The reactivity profile of diisopropyl thiomalate within the context of organometallic transformations has not been documented in scientific literature.

Catalytic Applications of Diisopropyl Thiomalate Complexes

Homogeneous Catalysis

There are no published studies on the use of chiral diisopropyl thiomalate ligands in asymmetric catalysis.

The application of diisopropyl thiomalate complexes in C-H bond functionalization reactions has not been reported.

Polymerization Catalysis

There is no available scientific literature or research data to suggest that diisopropyl thiomalate is used as a catalyst in any form of polymerization. Investigations into its potential role as an initiator, chain-transfer agent, or as part of a catalytic system for polymer synthesis have not been reported in published studies.

Heterogeneous Catalysis

Information regarding the application of diisopropyl thiomalate in heterogeneous catalysis, such as its use as or on a supported catalyst, is not present in the available scientific literature. There are no documented instances of its use in this capacity.

Mechanistic Insights into Catalytic Cycles

Due to the absence of any research on the catalytic activity of diisopropyl thiomalate in the aforementioned areas, there are no mechanistic insights or proposed catalytic cycles involving this compound to report.

Applications of Diisopropyl Thiomalate in Polymer Science and Materials Chemistry

Incorporation of Diisopropyl Thiomalate into Polymer Architectures

The presence of multiple functional groups in diisopropyl thiomalate allows for its use as a monomer or a precursor to monomers in various polymerization strategies. The thiol group can participate in thiol-ene reactions or be used as a chain transfer agent, while the ester groups can be hydrolyzed to carboxylic acids for further reactions.

Monomer Synthesis from Diisopropyl Thiomalate

The conversion of diisopropyl thiomalate into polymerizable monomers is a critical first step for its incorporation into polymer backbones. One potential approach involves the esterification or amidation of the carboxylic acid groups of its parent molecule, thiomalic acid, with monomers containing hydroxyl or amine functionalities, respectively. However, starting with diisopropyl thiomalate, functionalization can be achieved through reactions involving the thiol group.

For instance, the thiol group can react with compounds containing a vinyl group via a thiol-ene "click" reaction to yield a monomer with a polymerizable double bond. Another strategy is the reaction of the thiol group with an isocyanate-containing monomer to form a thiocarbamate linkage, resulting in a monomer suitable for polymerization.

A key advantage of using diisopropyl thiomalate as a starting material is the protection of the carboxylic acid groups as isopropyl esters, which can prevent unwanted side reactions during polymerization. These ester groups can be later hydrolyzed to yield carboxylic acid functionalities along the polymer chain, which can be used for further modifications or to impart pH-responsiveness.

Polymerization Mechanisms Involving Diisopropyl Thiomalate Derivatives

Polymers incorporating diisopropyl thiomalate derivatives can be synthesized through various polymerization mechanisms, including polycondensation and controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

In polycondensation , thiomalic acid, the precursor to diisopropyl thiomalate, can be reacted with diols to form polyesters. nih.gov This process typically involves melt-phase polycondensation to yield crosslinked polyesters. nih.gov The thiol group of the thiomalic acid provides sites for crosslinking. nih.gov While this method has been demonstrated with thiomalic acid, it is conceivable that diisopropyl thiomalate could be used in a similar fashion, potentially offering better processability due to the esterified carboxyl groups.

RAFT polymerization is a versatile technique for synthesizing polymers with controlled molecular weights and narrow polydispersities. Monomers derived from diisopropyl thiomalate, possessing a polymerizable group such as a vinyl or acryloyl function, can be effectively polymerized using RAFT. The choice of RAFT agent is crucial and depends on the specific monomer being polymerized. Trithiocarbonates are often effective for controlling the polymerization of a wide range of functional monomers. The thiol group from the diisopropyl thiomalate unit within the polymer can also be utilized as a chain transfer agent in certain polymerization systems, influencing the polymer architecture.

Co-polymerization Studies

Co-polymerization of diisopropyl thiomalate-derived monomers with other vinyl monomers is a powerful strategy to tailor the properties of the resulting materials. By carefully selecting the co-monomers, properties such as hydrophilicity, thermal stability, and mechanical strength can be fine-tuned.

For example, co-polymerization with hydrophilic monomers like poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMEMA) can lead to amphiphilic copolymers. These copolymers are of significant interest for their ability to self-assemble in aqueous environments. The reactivity ratios of the diisopropyl thiomalate-derived monomer and the co-monomer would determine the distribution of the monomer units along the polymer chain, which in turn influences the final properties of the copolymer.

While specific co-polymerization studies involving diisopropyl thiomalate are not extensively documented, research on similar thiol-containing monomers provides insights into the expected behavior. The thiol functionality can influence the polymerization kinetics and may require specific initiator systems to achieve controlled polymerization.

Role of Diisopropyl Thiomalate in Functional Materials

The incorporation of diisopropyl thiomalate units into polymers opens up possibilities for creating functional materials with tunable properties. The thiol and ester functionalities are key to designing materials that can respond to external stimuli or self-organize into complex nanostructures.

Self-Assembled Systems and Nanostructures

Amphiphilic block copolymers, which consist of distinct hydrophilic and hydrophobic segments, can self-assemble in selective solvents to form a variety of nanostructures, including micelles, vesicles, and polymersomes. nih.gov By incorporating diisopropyl thiomalate into one of the blocks, its hydrophobic nature can contribute to the formation of the core of these self-assembled structures.

For instance, a diblock copolymer comprising a hydrophilic block, such as poly(ethylene glycol), and a hydrophobic block containing diisopropyl thiomalate units would be expected to form core-shell micelles in an aqueous solution. The hydrophobic diisopropyl thiomalate-containing block would form the core, which can serve as a reservoir for hydrophobic guest molecules, while the hydrophilic block would form the corona, providing stability in the aqueous environment. The size and morphology of these nanostructures can be controlled by factors such as the block copolymer composition, molecular weight, and the concentration in solution. depositolegale.it

The thiol groups within the core or at the interface of these nanostructures can be further utilized for cross-linking, leading to the formation of stable, shell-cross-linked or core-cross-linked micelles. This cross-linking can enhance the stability of the nanostructures and control the release of encapsulated molecules.

Table 1: Potential Self-Assembled Morphologies of Diisopropyl Thiomalate-Containing Block Copolymers

| Block Copolymer Architecture | Hydrophilic Block | Hydrophobic Block with Diisopropyl Thiomalate | Expected Morphology in Water | Potential Application |

| Diblock | Poly(ethylene glycol) | Poly(diisopropyl thiomalate derivative) | Spherical Micelles | Drug delivery carrier |

| Triblock | Poly(ethylene glycol) | Poly(diisopropyl thiomalate derivative) - Poly(caprolactone) | Vesicles (Polymersomes) | Nanoreactors |

| Graft Copolymer | Poly(acrylic acid) | Grafts of poly(diisopropyl thiomalate derivative) | Complex Micelles | Smart coatings |

This table presents hypothetical examples based on the principles of block copolymer self-assembly.

Mechanistic Investigations of Diisopropyl Thiomalate Reactivity

Reaction Pathway Elucidation

The elucidation of reaction pathways for diisopropyl thiomalate involves understanding the behavior of its most reactive center, the thiol ester group, under various conditions. This includes its susceptibility to attack by both electron-rich (nucleophilic) and electron-poor (electrophilic) species, as well as its potential to participate in radical-mediated transformations.

The thiol ester linkage is a key determinant of diisopropyl thiomalate's reactivity. Compared to its oxygen-ester counterpart, the thiol ester exhibits distinct electronic properties that enhance its reactivity toward nucleophiles.

Nucleophilic Reactions:

The carbonyl carbon of a thiol ester is significantly more electrophilic than that of a standard oxygen ester. stackexchange.com This heightened reactivity stems from two primary factors:

Reduced Resonance Stabilization: The resonance stabilization of the ester group is less effective in thiol esters. The overlap between the larger 3p orbital of sulfur and the 2p orbital of the carbonyl carbon is poorer than the 2p-2p overlap in oxygen esters. stackexchange.com This diminished resonance results in a carbonyl carbon with a greater partial positive charge, making it a more attractive target for nucleophiles. stackexchange.comresearchgate.net

Superior Leaving Group: The thiolate anion (RS⁻) is a better leaving group than an alkoxide anion (RO⁻) because sulfur is more polarizable and can better stabilize the negative charge. stackexchange.commasterorganicchemistry.com

Consequently, diisopropyl thiomalate is expected to readily undergo nucleophilic acyl substitution reactions. A general mechanism involves the attack of a nucleophile (Nu⁻) on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the isopropyl thiolate as a leaving group. stackexchange.com Hydrolysis, the reaction with water as a nucleophile, is a thermodynamically favorable process for thioesters. libretexts.org

Electrophilic Reactions:

While the primary reactivity of the thiol ester group is nucleophilic attack at the carbonyl, the sulfur atom itself possesses lone pairs of electrons, rendering it susceptible to attack by strong electrophiles. However, this pathway is less common compared to the reactions at the carbonyl center.

Thiol-containing compounds are known to participate in radical reactions, primarily due to the relatively weak carbon-sulfur and sulfur-hydrogen bonds compared to their oxygen analogues. cas.cn Although diisopropyl thiomalate lacks a free thiol (S-H) group, the C-S bond within the thiol ester can be susceptible to homolytic cleavage under specific conditions, such as high temperatures or UV light irradiation.

This cleavage would generate a diisopropyl malate (B86768) radical and an isopropylthiyl radical (i-PrS•). The formation of such radical intermediates could initiate various subsequent reactions, including hydrogen abstraction, addition to unsaturated bonds, or desulfurization processes. cas.cn While specific studies on radical pathways for diisopropyl thiomalate are not prominent, the general reactivity of thiols and thioethers suggests that such pathways are plausible under radical-initiating conditions. cas.cn

Reaction Kinetics and Thermodynamics

The rates and energetic favorability of reactions involving diisopropyl thiomalate are critical for understanding its chemical behavior. Kinetic and thermodynamic parameters provide quantitative insight into reaction mechanisms. mt.com

Reaction Kinetics:

The kinetics of reactions at the thiol ester group are generally faster than those of analogous oxygen esters. For instance, the thiol-thioester exchange is a dynamic reaction whose rate is influenced by factors such as the nature of the reactants, the choice of catalyst, and the polarity of the solvent. rsc.orgnsf.gov Nucleophilic catalysts have been shown to be effective in promoting this exchange. rsc.org

The table below presents kinetic data for a model thiol-thioester exchange reaction, demonstrating the influence of catalyst and solvent on the reaction's approach to equilibrium. While not specific to diisopropyl thiomalate, it illustrates the kinetic principles governing its thiol ester group.

| Solvent | Catalyst (10 mol%) | Equilibrium Conversion (Q) after 150h |

|---|---|---|

| CDCl₃ | TMG | 0.9 ± 0.1 |

| CDCl₃ | Quinuclidine | 0.65 ± 0.1 |

| DMSO-d₆ | TMG | 0.9 ± 0.1 |

| DMSO-d₆ | Quinuclidine | 0.9 ± 0.1 |

Data adapted from model reactions studied by Konkolewicz, D., et al. (2021), illustrating the effect of solvent polarity and catalyst type on thiol-thioester exchange. nsf.gov TMG (Tetramethylguanidine) is a basic catalyst, while Quinuclidine is a nucleophilic catalyst.

Thermodynamics:

Thermodynamic calculations help predict the spontaneity and equilibrium position of a reaction. nih.gov For diisopropyl thiomalate, key thermodynamic considerations would involve reactions like hydrolysis or intermolecular dehydration. While specific data for this molecule is scarce, analysis of structurally related compounds, such as diisopropyl ether, provides relevant insights. For example, the thermodynamics of diisopropyl ether formation from isopropyl alcohol show significant temperature dependence. cyberleninka.ru

The table below outlines thermodynamic parameters for reactions involving the conversion of isopropyl alcohol, which forms the ester groups of diisopropyl thiomalate.

| Reaction | Temperature (K) | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) |

|---|---|---|---|---|

| Intermolecular dehydration to Di-isopropyl ether | 298.15 | -23.03 | -84.35 | 2.11 |

| 500 | -28.98 | -101.96 | 22.00 | |

| Dehydrogenation to Acetone | 298.15 | 56.73 | 145.65 | 13.29 |

| 500 | 56.18 | 147.07 | -17.36 |

Data adapted from thermodynamic calculations for isopropyl alcohol conversion. cyberleninka.ru These values illustrate how temperature affects the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reactions involving the isopropyl moiety.

The hydrolysis of a thioester is generally a thermodynamically favorable process, driven by the relative instability of the thioester bond compared to the resulting carboxylic acid and thiol. libretexts.org

Intermolecular and Intramolecular Interactions Governing Reactivity

Non-covalent interactions play a crucial role in dictating the reactivity of diisopropyl thiomalate by influencing its conformation and the accessibility of its reactive sites.

Intramolecular Interactions:

The structure of diisopropyl thiomalate features bulky diisopropylphenoxy groups. In similar sterically hindered silanethiol (B8362989) compounds, intramolecular interactions between the S-H unit and the π-system of an aromatic ring have been observed. researchgate.net While diisopropyl thiomalate lacks an S-H bond, the potential for interactions between the sulfur lone pairs and the ester groups, or between the different alkyl chains, could influence the molecule's preferred conformation. The steric hindrance imposed by the isopropyl groups can shield the electrophilic carbonyl carbon, potentially modulating its reactivity compared to less hindered thiol esters. scielo.org.mx

Intermolecular Interactions:

Computational and Theoretical Chemistry of Diisopropyl Thiomalate Systems

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are foundational to understanding the intrinsic properties of diisopropyl thiomalate, beginning with its three-dimensional structure. These calculations are typically performed using software packages like Gaussian, which implements various theoretical models. mdpi.com For a molecule of this nature, the B3LYP functional combined with a Pople-style basis set, such as 6-311G(d,p), is a common and reliable choice for geometry optimization and energy calculations. mdpi.comnih.gov

The process begins with energy minimization (or geometry optimization), where the spatial coordinates of the atoms are adjusted to find a arrangement that corresponds to a minimum on the potential energy surface. For a comprehensive conformational analysis , a systematic search is required. This can be achieved through methods like rotating specific dihedral angles and performing geometry optimization on each resulting structure. More advanced techniques, such as the synchronous transit-guided quasi-Newton (STQ) method, can be employed to locate transition states between conformers, providing a complete map of the conformational energy landscape. nih.gov

For analogous isopropyl esters, studies have shown that the orientation of the isopropyl group relative to the ester plane is a key determinant of conformational energy. Gas-phase DFT geometry minimizations on related fibrate molecules revealed that the lowest energy conformations often feature a dihedral angle of approximately ±30° between the O=C-O-C plane and the C-H bond of the isopropyl group. nih.gov A similar analysis for diisopropyl thiomalate would be expected to reveal the preferred orientations of its two isopropyl groups, influenced by steric hindrance and intramolecular interactions involving the sulfur atom and carbonyl groups.

Table 1: Illustrative Calculated Structural Parameters for a Minimized Conformation of a Related Thioester

This table illustrates the type of data obtained from an energy minimization calculation. The values are based on typical bond lengths and angles for similar functional groups found in computational studies of other organic esters and thioethers. mdpi.comscispace.com

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | ||

| C=O | ~1.21 Å | |

| C-O (Ester) | ~1.35 Å | |

| O-C (Isopropyl) | ~1.46 Å | |

| C-S | ~1.82 Å | |

| C-H (Isopropyl CH) | ~1.10 Å | |

| Bond Angles | ||

| O=C-O | ~124° | |

| C-O-C (Ester) | ~117° | |

| C-S-C | ~100° | |

| Dihedral Angles | ||

| O=C-O-C | ~180° (trans is typical) | |

| C-O-C-H (Isopropyl) | ~±30° or ~±150° |

Note: This data is illustrative and represents typical values for analogous functional groups. A specific calculation for diisopropyl thiomalate is required for precise values.

Once the minimum energy conformation is identified, its electronic structure can be analyzed to predict reactivity and intermolecular interactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. mdpi.commdpi.com For diisopropyl thiomalate, the HOMO is expected to have significant contributions from the non-bonding lone pairs of the sulfur and carbonyl oxygen atoms. The LUMO would likely be a π* antibonding orbital associated with the C=O groups. A smaller HOMO-LUMO gap suggests higher reactivity. mdpi.com

Charge Distribution: The distribution of electron density within the molecule can be quantified through methods like Mulliken population analysis or by calculating the electrostatic potential (ESP). The ESP map visually displays the charge distribution on the molecular surface, identifying electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For diisopropyl thiomalate, negative potential would be concentrated around the carbonyl oxygens, making them sites for electrophilic attack or hydrogen bond acceptance. The sulfur atom, with its lone pairs, also contributes to a region of negative potential. mdpi.comnih.gov This analysis is vital for predicting how the molecule will interact with other molecules or biological targets.

Spectroscopic Property Prediction and Interpretation

Computational methods are highly effective at predicting spectroscopic data, which can then be compared with experimental results to confirm the structure and provide deeper insight into the molecule's properties. mdpi.comresearchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of organic structure elucidation. DFT calculations can predict ¹H and ¹³C chemical shifts with considerable accuracy. chemaxon.comnih.gov The most common method is the Gauge-Including Atomic Orbital (GIAO) approach, which calculates the magnetic shielding tensors for each nucleus. nih.govliverpool.ac.uk

To obtain predicted chemical shifts, the calculated isotropic shielding values are referenced against the shielding value of a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory. Studies on other sulfur-containing organic compounds have demonstrated that DFT-GIAO methods can successfully predict chemical shifts, although the presence of heavy atoms like sulfur can sometimes require relativistic corrections for the highest accuracy. chemaxon.combohrium.com For diisopropyl thiomalate, key predictions would include the chemical shifts of the isopropyl methine and methyl protons, the protons adjacent to the sulfur and carbonyl groups, and the corresponding carbon signals. Comparing these calculated shifts with experimental data would be the definitive method for confirming the molecular structure.

Table 2: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts for an Analogous Sulfur-Containing Ester

This table demonstrates the correlation between calculated and experimental data, a common practice for structural validation. nih.govliverpool.ac.uk

| Proton Environment | Calculated Shift (ppm) (GIAO/B3LYP/6-311G(d,p)) | Experimental Shift (ppm) |

| -CH(CO)- | 3.85 | 3.79 |

| -CH(S)- | 3.50 | 3.42 |

| -OCH(CH₃)₂ | 5.05 | 5.01 |

| -OCH(CH₃)₂ | 1.28 | 1.25 |

Note: Data is illustrative, based on typical accuracies for NMR prediction methods.

Computational frequency calculations can simulate the infrared (IR) and Raman spectra of diisopropyl thiomalate. These calculations determine the vibrational modes of the molecule and their corresponding frequencies and intensities. mdpi.com The results are invaluable for interpreting experimental spectra.

Key vibrational modes for diisopropyl thiomalate would include:

C=O stretching: A strong, characteristic band in the IR spectrum, typically around 1730-1750 cm⁻¹.

C-O stretching: Bands in the 1100-1300 cm⁻¹ region.

C-S stretching: Weaker bands, typically in the 600-800 cm⁻¹ region.

C-H stretching and bending: Vibrations from the alkyl portions of the molecule.

By comparing the calculated vibrational frequencies (often uniformly scaled by a small factor to account for anharmonicity and basis set limitations) with an experimental IR or Raman spectrum, a confident assignment of the observed absorption bands can be made. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic spectra, such as UV-Vis absorption. mdpi.comresearchgate.net This calculation predicts the energies of electronic transitions from the ground state to various excited states and their corresponding oscillator strengths (intensities). nih.govresearchgate.net

For diisopropyl thiomalate, the primary electronic transitions would likely be the n → π* transitions associated with the carbonyl groups and the sulfur atom's lone pairs, and the π → π* transitions of the carbonyl groups. The n → π* transitions are typically weaker and occur at longer wavelengths, while the π → π* transitions are more intense and occur at shorter wavelengths. nih.gov TD-DFT calculations, often performed with functionals like CAM-B3LYP which are optimized for excited states, can predict the wavelength of maximum absorption (λ_max), helping to interpret experimental UV-Vis spectra. researchgate.netnih.gov

Reaction Mechanism Modeling

The modeling of reaction mechanisms provides indispensable insights into the chemical reactivity of molecules like diisopropyl thiomalate. By employing computational methods, it is possible to map out the energetic landscape of a chemical transformation, identifying the most likely pathways from reactants to products. rsc.org These theoretical approaches are crucial for understanding complex reaction sequences, rationalizing observed outcomes, and predicting the feasibility of new chemical processes. rsc.orgnasa.gov The core of this modeling lies in identifying stationary points on the potential energy surface, which include reactants, products, intermediates, and, most critically, transition states. ufl.edulibretexts.org

Transition State Characterization and Reaction Barrier Calculations

The characterization of a transition state (TS) is fundamental to understanding any chemical reaction mechanism. ufl.edu A transition state represents the highest energy point along the reaction coordinate, an unstable configuration that is fleeting, with a lifetime of only a few femtoseconds. libretexts.orgnih.gov Computationally, a transition state is located as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. researchgate.net Techniques like Density Functional Theory (DFT) are commonly used to optimize the geometries of reactants, products, and transition states. whiterose.ac.uk

The energy difference between the reactants and the transition state defines the activation energy or reaction barrier (ΔG‡ or E_a). libretexts.org This barrier is a critical determinant of the reaction rate; a higher barrier corresponds to a slower reaction. chemrxiv.orgstackexchange.com The Arrhenius and Eyring equations provide the formal link between the activation energy and the rate constant. chemrxiv.orgstackexchange.com Computational programs like Gaussian or ORCA can be employed to calculate these barriers. researchgate.netfaccts.de For a given reaction, such as the hydrolysis or oxidation of diisopropyl thiomalate, different pathways can be modeled to determine the one with the lowest activation barrier, which represents the most kinetically favorable route. rsc.org The process typically involves an initial guess for the TS structure, followed by sophisticated optimization algorithms (e.g., opt=(calcfc,TS,noeigentest) in Gaussian) to locate the true transition state. researchgate.net

The accuracy of calculated reaction barriers is highly dependent on the chosen theoretical model and basis set. faccts.de High-level methods are often required to achieve results that compare well with experimental data. faccts.de For instance, in the atmospheric oxidation of ethers like diisopropyl ether, quantum chemistry and RRKM-ME calculations have been used to determine barrier heights for intramolecular H-shift reactions. rsc.org A similar approach could elucidate the reaction mechanisms of diisopropyl thiomalate.

Table 1: Hypothetical Calculated Activation Barriers for a Reaction of Diisopropyl Thiomalate

This table presents hypothetical data for the activation energy of a sample reaction, such as nucleophilic acyl substitution, calculated using different DFT functionals to illustrate the dependency of the results on the computational method.

| Computational Method (DFT Functional) | Basis Set | Calculated Activation Energy (ΔG‡) (kcal/mol) | Imaginary Frequency (cm⁻¹) |

|---|---|---|---|

| B3LYP | 6-31G(d) | 22.5 | -450.2i |

| M06-2X | 6-311+G(d,p) | 20.8 | -435.7i |

| ωB97X-D | def2-TZVP | 21.2 | -441.0i |

| PBE0 | def2-TZVP | 21.9 | -445.3i |

Molecular Dynamics Simulations of Diisopropyl Thiomalate Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. mdpi.comnih.gov This method provides detailed, atomistic-level insights into the dynamic behavior of molecular systems, including conformational changes and intermolecular interactions. nih.govdovepress.com An MD simulation begins with an initial set of coordinates for all atoms in the system, often derived from experimental structures or computational modeling, and assigns initial velocities. mdpi.com The system's evolution is then simulated by numerically solving Newton's equations of motion for each atom, typically in femtosecond time steps. nih.gov The forces acting on the atoms are calculated using a molecular mechanics force field, which is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. nih.gov

For diisopropyl thiomalate, MD simulations could be employed to investigate its interactions with various environments, such as in aqueous solution, at an interface, or bound to a biological target like an enzyme. nih.gov For example, a simulation could model how diisopropyl thiomalate interacts with water molecules, revealing details about its solvation shell and hydrogen bonding patterns. dovepress.com In a more complex scenario, if diisopropyl thiomalate were being studied as a potential enzyme inhibitor, MD simulations could elucidate its binding mode within the protein's active site, the stability of the protein-ligand complex, and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-alkyl bonds) that are crucial for binding. mdpi.comdovepress.com The analysis of MD trajectories can yield valuable information on properties like the root-mean-square deviation (RMSD) to assess structural stability, the radius of gyration (Rg) to monitor compactness, and the solvent-accessible surface area (SASA) to quantify solvent exposure. dovepress.com

Table 2: Example Parameters for a Hypothetical MD Simulation of Diisopropyl Thiomalate

This table outlines a typical set of parameters that might be used to run an all-atom MD simulation of a single diisopropyl thiomalate molecule in a water box to study its solvation behavior.

| Parameter | Value/Description |

|---|---|

| Simulation Software | AMBER, GROMACS, or Desmond |

| Force Field | GAFF2 (General Amber Force Field) for the ligand; TIP3P for water |

| System Setup | One diisopropyl thiomalate molecule in a cubic box of water with 10 Å buffer |

| Ensemble | NPT (isothermal-isobaric) |

| Temperature | 298 K (25 °C) |

| Pressure | 1 bar |

| Simulation Time | 100 nanoseconds (ns) |

| Time Step | 2 femtoseconds (fs) |

Ligand Field Theory and Coordination Bonding Analysis

When diisopropyl thiomalate acts as a ligand in a coordination complex, its interaction with a central metal ion can be described using Ligand Field Theory (LFT). wikipedia.org LFT is a more comprehensive model than the simpler Crystal Field Theory because it combines the electrostatic principles of the latter with molecular orbital theory to describe the bonding between the metal and its ligands. purdue.edulibretexts.org The theory considers the overlap between the metal's valence orbitals (d, s, and p) and the ligand's orbitals to form molecular orbitals (MOs). wikipedia.orgpurdue.edu These MOs consist of bonding, non-bonding, and anti-bonding orbitals. purdue.edu

Diisopropyl thiomalate can coordinate to a metal center through its sulfur atom (a soft donor) or its ester oxygen atoms (hard donors), potentially acting as a monodentate or bidentate ligand. The nature of the coordination bond is a key aspect of analysis. uni-saarland.dewalshmedicalmedia.com The interaction between the ligand's orbitals and the metal's d-orbitals leads to a splitting of the d-orbitals' degeneracy. libretexts.org In an octahedral complex, for instance, the five d-orbitals split into two sets: a lower-energy t₂g set (d_xy, d_xz, d_yz) and a higher-energy e_g* set (d_z², d_x²-y²). purdue.edulibretexts.org The energy separation between these sets is known as the ligand field splitting parameter (Δo). researchgate.net The magnitude of Δo depends on the metal ion, its oxidation state, and the nature of the ligand, which is ranked in the spectrochemical series. wikipedia.org Thiolate ligands, like the sulfur donor in diisopropyl thiomalate, are generally considered to be strong field ligands that can also participate in π-bonding (metal-to-ligand backbonding), which can further influence the electronic structure and stability of the complex. wikipedia.orgnih.gov

Table 3: Hypothetical Ligand Field Parameters and Bond Analysis for a [M(diisopropyl thiomalate)₂] Complex

This table provides hypothetical data for a generic divalent metal ion (M²⁺) in an octahedral coordination environment with two diisopropyl thiomalate ligands, illustrating key parameters derived from LFT and bonding analysis.

| Parameter | Value | Significance |

|---|---|---|

| Ligand Field Splitting (Δo) | 18,500 cm⁻¹ | Indicates the energy separation between t₂g and e_g* orbitals. |

| Racah Parameter (B) | 650 cm⁻¹ | Measures inter-electronic repulsion in the metal d-orbitals. |

| Metal-Sulfur Bond Length | 2.35 Å | Reflects the primary coordination interaction distance. |

| Metal-Oxygen Bond Length | 2.15 Å | Reflects a secondary or weaker coordination interaction. |

| Wiberg Bond Order (M-S) | 0.65 | Suggests a significant degree of covalent character in the bond. |

Advanced Analytical Techniques for Characterization of Diisopropyl Thiomalate in Research Contexts

Spectroscopic Methodologies

Spectroscopic methods are indispensable for the detailed structural analysis of Diisopropyl thiomalate, providing insights into its atomic connectivity, molecular weight, and three-dimensional arrangement in the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules like Diisopropyl thiomalate. nih.govnih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule. researchgate.net

For Diisopropyl thiomalate, ¹H NMR spectroscopy would be expected to show distinct signals corresponding to the different types of protons present. The methine protons of the two isopropyl groups would likely appear as a septet, due to coupling with the six adjacent methyl protons. These methyl protons, in turn, would appear as a doublet. The protons on the carbon backbone of the thiomalate moiety, including the proton attached to the carbon bearing the thiol group and the methylene (B1212753) protons, would exhibit characteristic chemical shifts and coupling patterns, allowing for unambiguous assignment.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish correlations between protons and carbons, further solidifying the structural assignment. nih.gov

Hypothetical ¹H NMR Data for Diisopropyl Thiomalate

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

|---|---|---|---|

| ~5.0 | septet | ~6.3 | -CH- (isopropyl) |

| ~3.8 | dd | ~6.0, 8.0 | -CH(SH)- |

| ~2.8 | m | - | -CH₂- |

| ~2.0 | d | ~4.5 | -SH |

| ~1.2 | d | ~6.3 | -CH₃ (isopropyl) |

Hypothetical ¹³C NMR Data for Diisopropyl Thiomalate

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| ~170 | C=O (ester) |

| ~70 | -CH- (isopropyl) |

| ~45 | -CH(SH)- |

| ~35 | -CH₂- |

| ~22 | -CH₃ (isopropyl) |

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. libretexts.org In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). For Diisopropyl thiomalate, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of its molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.orgresearchgate.net Upon ionization, the Diisopropyl thiomalate molecule can break apart into smaller, characteristic fragment ions. The analysis of these fragments helps to piece together the molecular structure. Expected fragmentation pathways for Diisopropyl thiomalate would include the loss of an isopropyl group, an isopropoxy group, or cleavage of the carbon-sulfur bond. The resulting fragmentation pattern serves as a molecular fingerprint.

Hypothetical Mass Spectrometry Data for Diisopropyl Thiomalate

| m/z | Proposed Fragment |

|---|---|

| 234 | [M]⁺ (Molecular Ion) |

| 191 | [M - C₃H₇]⁺ |

| 175 | [M - OC₃H₇]⁺ |

| 147 | [M - COOC₃H₇]⁺ |

| 133 | [M - SH - C₃H₇]⁺ |

X-ray Diffraction (XRD) is the most powerful method for determining the three-dimensional atomic and molecular structure of a crystalline solid. springernature.com If Diisopropyl thiomalate can be obtained in a crystalline form, single-crystal XRD analysis can provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. mdpi.com This technique relies on the diffraction of X-rays by the electron clouds of the atoms arranged in a periodic lattice. myscope.training

Information Obtainable from XRD Analysis of Diisopropyl Thiomalate

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal lattice. |

| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. |

| Atomic Coordinates | The precise x, y, and z positions of each atom in the unit cell. |

| Bond Lengths | The distances between bonded atoms. |

| Bond Angles | The angles formed by three connected atoms. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

| Intermolecular Interactions | Details of hydrogen bonds and other non-covalent interactions. |

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for separating Diisopropyl thiomalate from impurities or other components in a mixture, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a liquid mixture. oatext.com For the analysis of Diisopropyl thiomalate, a reverse-phase HPLC method would likely be employed. scielo.br In this mode, a nonpolar stationary phase (such as C18 or C8) is used with a polar mobile phase.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. By adjusting the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), the retention time of Diisopropyl thiomalate can be optimized for effective separation from any potential impurities. mdpi.com Detection is commonly achieved using a UV detector, as the ester functional groups exhibit some UV absorbance, or a mass spectrometer (LC-MS) for greater sensitivity and structural confirmation.

Typical HPLC Parameters for Diisopropyl Thiomalate Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reverse-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm or Mass Spectrometry (ESI) |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. nih.gov Given that Diisopropyl thiomalate is an ester, it is expected to have sufficient volatility for GC analysis, possibly after derivatization of the thiol group to enhance thermal stability if necessary.

In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. The carrier gas, typically helium or nitrogen, transports the analyte through the column. A variety of columns with different stationary phases can be used to achieve the desired separation. humanjournals.com Coupling GC with a mass spectrometer (GC-MS) provides a highly effective method for both separation and identification, as the mass spectrometer can provide a mass spectrum for each eluting peak, confirming its identity. mdpi.com

Typical GC-MS Parameters for Diisopropyl Thiomalate Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | Capillary column (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Impact (EI) |

Electrochemical Methods for Redox Characterization

While specific electrochemical studies on diisopropyl thiomalate are not extensively documented in publicly available literature, its redox behavior can be inferred from the well-established chemistry of its primary functional group: the thiol (-SH). Thiols are known to undergo oxidation-reduction reactions, which can be investigated using various electrochemical techniques. masterorganicchemistry.comnih.govlibretexts.org

Cyclic voltammetry (CV) is a principal technique for characterizing the redox properties of molecules. In a hypothetical CV experiment of diisopropyl thiomalate, one would expect to observe an anodic peak corresponding to the oxidation of the thiol group. nih.goviaea.orgresearchgate.netresearchgate.net This oxidation process typically involves the formation of a disulfide bond, linking two molecules of diisopropyl thiomalate. libretexts.orgyoutube.com

2 (CH₃)₂CHOOCCH(SH)CH₂COOCH(CH₃)₂ → ((CH₃)₂CHOOCCH(CH₂)COOCH(CH₃)₂)₂S₂ + 2H⁺ + 2e⁻

The potential at which this oxidation occurs would provide valuable information about the electron-donating nature of the diisopropyl thiomalate molecule. Factors such as the solvent, electrolyte, and electrode material can influence the observed redox potentials. acs.org

Illustrative Data Table for Electrochemical Characterization:

Below is a hypothetical data table illustrating the kind of information that could be obtained from a cyclic voltammetry experiment on diisopropyl thiomalate.

| Parameter | Hypothetical Value | Significance |

| Onset Oxidation Potential (Eonset) | +0.8 V vs. Ag/AgCl | Potential at which oxidation begins. |

| Anodic Peak Potential (Epa) | +1.0 V vs. Ag/AgCl | Potential of maximum oxidation current. |

| Anodic Peak Current (Ipa) | 50 µA | Proportional to the concentration and diffusion coefficient. |

| Reversibility | Irreversible | Indicates the stability of the oxidized species. |

Note: This data is illustrative and based on the general behavior of thiol-containing compounds.

Further electrochemical investigations could involve techniques such as differential pulse voltammetry (DPV) and square wave voltammetry (SWV) to enhance sensitivity and resolve complex electrochemical processes.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the detailed analysis of complex mixtures and the definitive identification of individual components. nih.govactascientific.comasiapharmaceutics.infoajpaonline.comijnrd.org For diisopropyl thiomalate, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly relevant.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. Diisopropyl thiomalate, being an ester, is expected to have sufficient volatility for GC analysis.

Sample Preparation: A dilute solution of diisopropyl thiomalate in a volatile organic solvent such as dichloromethane (B109758) or hexane (B92381) would be prepared.

Gas Chromatography: The sample would be injected into the GC, where it is vaporized and separated from other components on a capillary column. The choice of column (e.g., a non-polar or mid-polar stationary phase) would be optimized to achieve good peak shape and resolution.

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) is a common ionization technique that would likely be used, causing the diisopropyl thiomalate molecule to fragment in a characteristic pattern. This fragmentation pattern, or mass spectrum, provides a "fingerprint" that can be used for identification.

Illustrative GC-MS Data Table:

| Retention Time (min) | Major Fragment Ions (m/z) | Interpretation |

| 12.5 | 248 (M+), 205, 163, 121, 43 | M+ = Molecular Ion; other fragments correspond to losses of isopropyl, isopropoxycarbonyl, and other functional groups. |

Note: The retention time and fragment ions are hypothetical and would depend on the specific analytical conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a versatile technique suitable for a wide range of compounds, including those that are not volatile enough for GC.

Sample Preparation: A solution of diisopropyl thiomalate would be prepared in a solvent compatible with the mobile phase, such as methanol or acetonitrile.

Liquid Chromatography: The sample would be injected into an HPLC system and separated on a reversed-phase column (e.g., C18). A mobile phase gradient of water and an organic solvent would be used to elute the compound.

Mass Spectrometry: The eluent from the LC column is introduced into the mass spectrometer. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable ionization techniques. These "soft" ionization methods typically produce a prominent molecular ion peak, which is useful for determining the molecular weight. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and obtain structural information.

Illustrative LC-MS Data Table:

| Retention Time (min) | Precursor Ion (m/z) | Major Product Ions (MS/MS) (m/z) | Interpretation |

| 8.2 | 249 [M+H]⁺ | 207, 165, 123 | [M+H]⁺ = Protonated Molecular Ion; product ions result from fragmentation of the precursor ion. |

Note: The retention time and m/z values are illustrative and would depend on the specific analytical conditions.

The combination of chromatographic separation with mass spectrometric detection in these hyphenated techniques provides a high degree of confidence in the identification and characterization of diisopropyl thiomalate in various research contexts.

Future Directions and Emerging Research Avenues for Diisopropyl Thiomalate

Development of Novel Synthetic Routes

The advancement of diisopropyl thiomalate applications is intrinsically linked to the development of efficient and scalable synthetic methodologies. Current synthetic approaches for similar thiomalate esters often involve the esterification of thiomalic acid with the corresponding alcohol. Future research is anticipated to focus on refining these processes and exploring alternative pathways to enhance yield, purity, and economic viability.

Furthermore, the development of stereoselective synthesis methods to produce enantiomerically pure forms of diisopropyl thiomalate could be crucial for applications in pharmaceuticals and asymmetric catalysis. Chiral separation techniques and asymmetric synthesis strategies will be instrumental in achieving this goal.

| Potential Synthetic Route | Description | Potential Advantages |

| Enzyme-Catalyzed Esterification | Use of lipases or other esterases to catalyze the reaction between thiomalic acid and isopropanol (B130326). | High selectivity, mild reaction conditions, environmentally friendly. |

| Solid Acid Catalysis | Employing heterogeneous catalysts like zeolites or ion-exchange resins. | Ease of catalyst separation and recycling, reduced corrosion issues. |

| One-Pot Synthesis | Combining the synthesis of thiomalic acid and its subsequent esterification in a single reactor. | Increased efficiency, reduced waste, lower operational costs. |

| Asymmetric Synthesis | Utilization of chiral catalysts or auxiliaries to produce specific stereoisomers. | Access to enantiopure compounds for specialized applications. |

Exploration of New Catalytic Transformations

The unique chemical structure of diisopropyl thiomalate, featuring a reactive thiol group, presents opportunities for its use in various catalytic transformations. The thiol moiety can participate in thiol-ene "click" reactions, which are highly efficient and have a broad range of applications in polymer chemistry and bioconjugation. Future research could explore the use of diisopropyl thiomalate as a chain transfer agent in radical polymerization or as a building block for the synthesis of novel catalysts.

Moreover, the sulfur atom in the thiol group can coordinate with metal ions, suggesting the potential for diisopropyl thiomalate to act as a ligand in organometallic catalysis. The development of metal complexes of diisopropyl thiomalate could lead to new catalysts for a variety of organic reactions, such as cross-coupling reactions, hydrogenations, and oxidations. The ester groups can also be modified to tune the electronic and steric properties of the resulting ligands, allowing for the fine-tuning of catalytic activity and selectivity.

Integration into Advanced Functional Materials

The presence of both thiol and ester functional groups makes diisopropyl thiomalate a promising candidate for integration into advanced functional materials. The thiol group can be used for surface modification of nanoparticles, polymers, and other materials, imparting new properties such as improved adhesion, biocompatibility, or chemical resistance.

In the field of polymer science, diisopropyl thiomalate could be used as a monomer or cross-linking agent in the synthesis of novel polymers. For instance, its incorporation into polyesters or polyurethanes could enhance their thermal stability, refractive index, or mechanical properties. There is precedent for the use of thiomalate compounds in the preparation of polythiourethane resins for optical applications, suggesting a similar potential for the diisopropyl ester google.com. Additionally, the development of thiomalate-modified cellulose indicates the possibility of using diisopropyl thiomalate to functionalize natural polymers for various applications google.com.

| Material Application | Role of Diisopropyl Thiomalate | Potential Enhanced Properties |

| Polymer Synthesis | Monomer or cross-linking agent | Thermal stability, refractive index, mechanical strength |

| Surface Modification | Surface functionalization agent for nanoparticles or surfaces | Adhesion, biocompatibility, chemical resistance |

| Biomaterials | Component of hydrogels or drug delivery systems | Biocompatibility, controlled release |

| Coatings and Adhesives | Additive or primary component | Adhesion, durability, corrosion resistance |

Theoretical Predictions and Computational Design of New Thiomalate Systems

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and development of new materials and molecules. In the context of diisopropyl thiomalate, theoretical studies can provide valuable insights into its structural, electronic, and reactive properties. Density Functional Theory (DFT) calculations, for example, can be used to predict its molecular geometry, vibrational frequencies, and reactivity towards different chemical species.

Future research in this area could focus on the computational design of new thiomalate-based systems with tailored properties. For example, molecular docking simulations could be employed to predict the binding affinity of diisopropyl thiomalate and its derivatives to specific biological targets, guiding the development of new therapeutic agents. Similarly, computational screening could be used to identify promising thiomalate-based ligands for catalysis or to design polymers with specific material properties. The application of these computational methods has been successful in designing other complex molecules, such as xanthine oxidase inhibitors derived from syringic acid nih.gov.